

# Application of $^{129}\text{Xe}$ NMR for Characterizing Porous Materials

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## Compound of Interest

Compound Name: Xenon

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## Introduction

Nuclear Magnetic Resonance (NMR) of laser-polarized **xenon**-129 ( $^{129}\text{Xe}$ ) is a powerful, non-destructive technique for characterizing the void spaces in porous materials.[1][2][3] As an inert, noble gas atom with a large, polarizable electron cloud, the  $^{129}\text{Xe}$  chemical shift is exquisitely sensitive to its local environment, making it an ideal probe for investigating pore size, shape, connectivity, and surface chemistry.[4][5][6] This sensitivity, combined with the significant signal enhancement offered by hyperpolarization techniques, allows for the detailed analysis of a wide range of materials, including silicas, zeolites, metal-organic frameworks (MOFs), polymers, and pharmaceutical formulations.[4][7][8][9]

The fundamental principle lies in the relationship between the observed  $^{129}\text{Xe}$  NMR chemical shift and the degree of confinement of the **xenon** atoms within the pores.[6] In essence, the more confined the **xenon** atom, the greater its interaction with the pore walls, leading to a larger chemical shift value.[6] This document provides detailed application notes and experimental protocols for utilizing  $^{129}\text{Xe}$  NMR in the characterization of porous materials.

## Key Applications

- Pore Size and Distribution Analysis: Determination of mean pore diameters and distributions in microporous and mesoporous materials.[10][11][12]

- Surface Area to Volume Ratio (S/V): Measurement of the S/V ratio in soft and rigid porous materials.[\[13\]](#)
- Pore Connectivity and Tortuosity: Elucidation of the interconnectivity of pore networks using techniques like 2D EXSY (Exchange Spectroscopy).[\[2\]](#)[\[14\]](#)
- Surface Chemistry and Functionalization: Probing the nature of pore surfaces and the effects of surface modification.[\[4\]](#)[\[15\]](#)
- Characterization of Hierarchical Materials: Investigating materials with multiple levels of porosity.[\[1\]](#)[\[2\]](#)
- Drug Delivery Systems: Assessing the porous structure of drug carriers and drug loading.

## Data Presentation: Quantitative Relationships

The relationship between the  $^{129}\text{Xe}$  chemical shift ( $\delta$ ) and the pore dimensions is often described by empirical models. One of the most common models relates the chemical shift at zero **xenon** pressure ( $\delta_0$ ) to the mean free path of the **xenon** atom within the pore, which is in turn related to the pore diameter (D).

For silica-based materials, a general correlation has been established:[\[10\]](#)[\[12\]](#)

Table 1: Correlation of  $^{129}\text{Xe}$  NMR Chemical Shift with Pore Size in Silica-Based Materials[\[10\]](#)  
[\[12\]](#)

Parameter	Value	Description
$\delta_s$	$116 \pm 3 \text{ ppm}$	Characteristic chemical shift for xenon interacting with the silica surface.
b	$117 \pm 8 \text{ \AA}$	A parameter related to the strength of the Xe-surface interaction.
Correlation Equation	$\delta = \delta_s / (1 + D/b)$	Where D is the pore diameter.

For other classes of materials, different empirical relationships have been developed. For microporous carbons, a linear relationship between the **xenon-xenon** interaction term ( $\delta\text{Xe-Xe}$ ) and the mean pore size (D) has been proposed.[4]

Table 2:  $^{129}\text{Xe}$  NMR Parameters for Various Porous Materials

Material Type	Key $^{129}\text{Xe}$ NMR Observable	Information Gained	Reference
Zeolites	Chemical Shift ( $\delta$ )	Cage/channel dimensions, cation effects	[16][17]
Metal-Organic Frameworks (MOFs)	Chemical Shift ( $\delta$ ), 2D EXSY	Pore size, framework dynamics, guest mobility	[4][18]
Polymers	Chemical Shift ( $\delta$ ), Relaxation Times	Free volume, chain mobility, glass transition	[7][19]
Porous Carbons	Xenon-Xenon Interaction ( $\delta\text{Xe-Xe}$ )	Micropore size	[4][20]

## Experimental Protocols

### Protocol 1: Standard $^{129}\text{Xe}$ NMR of Porous Materials

This protocol outlines the basic procedure for acquiring  $^{129}\text{Xe}$  NMR spectra of a porous solid using thermally polarized **xenon**.

1. Sample Preparation: a. Accurately weigh a sufficient amount of the porous material (typically 100-300 mg) and place it into a high-pressure NMR tube with a valve. b. Attach the NMR tube to a vacuum line and degas the sample under high vacuum (e.g.,  $10^{-5}$  Torr) to remove any adsorbed species like water or air.[4] c. If the material is stable, heat the sample during degassing to facilitate the removal of adsorbates. The temperature and duration of heating will be material-dependent (e.g., 400°C for 8 hours for zeolites).[16]

2. **Xenon** Gas Loading: a. After degassing and cooling to room temperature, connect the NMR tube to a **xenon** gas cylinder via a gas handling line. b. Introduce a known pressure of natural abundance  $^{129}\text{Xe}$  gas into the NMR tube. The pressure will depend on the material's adsorption properties and the desired information. c. For pore size analysis, it is often necessary to acquire spectra at various **xenon** pressures to extrapolate the chemical shift to zero pressure. [4] d. Once the desired pressure is reached, close the valve on the NMR tube.

3. NMR Data Acquisition: a. Insert the sealed NMR tube into the NMR spectrometer. b. Tune the NMR probe to the  $^{129}\text{Xe}$  frequency (e.g., 139.1 MHz at 11.7 T). [4] c. Acquire a one-pulse  $^{129}\text{Xe}$  NMR spectrum. Typical parameters include:

- Pulse width: Calibrated for a  $90^\circ$  flip angle.
- Relaxation delay: 5 times the longitudinal relaxation time ( $T_1$ ) of  $^{129}\text{Xe}$  in the sample.
- Number of scans: Sufficient to achieve an adequate signal-to-noise ratio. d. Reference the spectrum to the chemical shift of **xenon** gas at zero pressure, which is defined as 0 ppm. [4]

4. Data Analysis: a. Integrate the signals corresponding to **xenon** in different environments (e.g., gas phase, adsorbed in pores). b. Determine the chemical shift of the adsorbed **xenon**. c. If variable pressure experiments were performed, plot the chemical shift as a function of **xenon** concentration and extrapolate to zero concentration to obtain  $\delta_0$ . d. Use the appropriate model (e.g., Table 1 for silicas) to correlate  $\delta_0$  with the pore size.

## Protocol 2: Hyperpolarized (HP) $^{129}\text{Xe}$ NMR

This protocol is for experiments utilizing hyperpolarized  $^{129}\text{Xe}$  to enhance signal intensity, which is particularly useful for materials with low surface area or for dynamic studies.

1. Hyperpolarization of  $^{129}\text{Xe}$ : a. Use a commercial or custom-built polarizer. The most common method is spin-exchange optical pumping (SEOP) with an alkali metal vapor (e.g., Rubidium). b. A gas mixture of **xenon**, nitrogen (as a quenching gas), and helium (as a buffer gas) is flowed through a heated glass cell containing the alkali metal. c. The alkali metal is optically pumped with a high-power laser, and the polarization is transferred to the  $^{129}\text{Xe}$  nuclei via collisions.

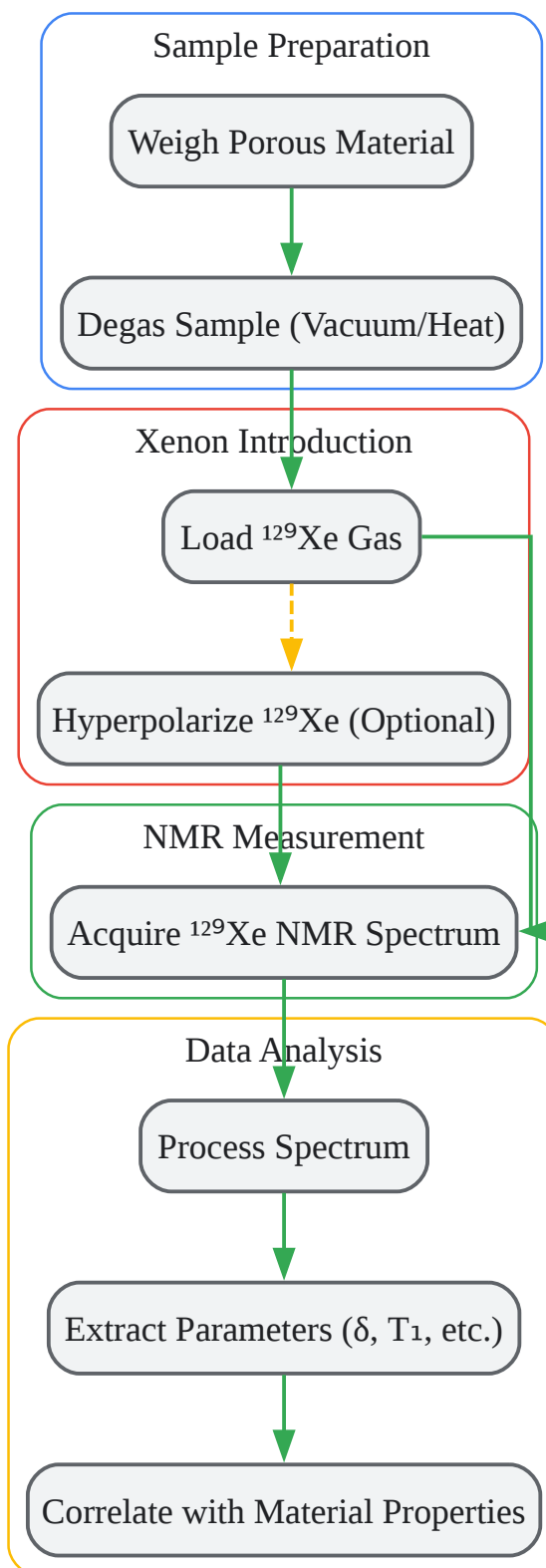
2. Sample Preparation and HP  $^{129}\text{Xe}$  Delivery: a. Prepare the sample in a specialized NMR tube or flow cell designed for HP gas experiments, following the degassing procedure in Protocol 1. b. The hyperpolarized  $^{129}\text{Xe}$  gas mixture is continuously flowed through the sample

or delivered in a batch mode.[9] For continuous flow, the polarized gas is directed from the polarizer to the NMR probe.[7][21]

3. NMR Data Acquisition: a. Due to the high signal intensity, a small flip angle pulse (e.g., 5-10°) is typically used to conserve the non-equilibrium polarization for subsequent measurements. b. The relaxation delay can be significantly shorter than in standard experiments. c. For 2D EXSY experiments to study pore connectivity, a standard EXSY pulse sequence is used with a variable mixing time to allow for **xenon** exchange between different pore environments.[2]

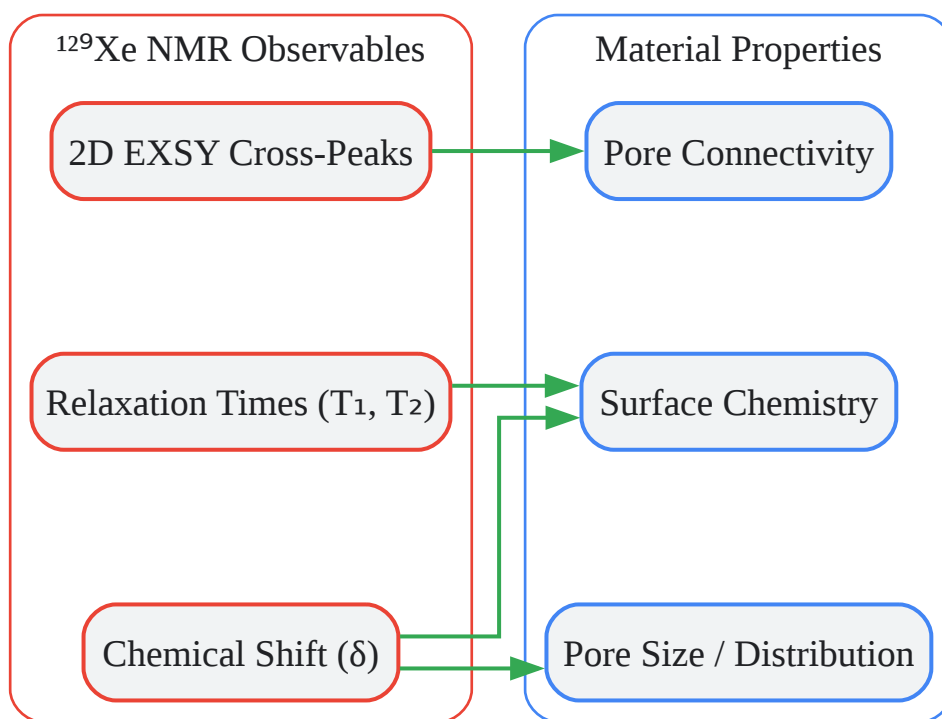
4. Data Analysis: a. The analysis of chemical shifts is similar to the standard experiment. b. For 2D EXSY spectra, the presence of cross-peaks indicates exchange between different pore environments, providing information on pore connectivity.[2]

## Visualizations



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Caption: General experimental workflow for  $^{129}\text{Xe}$  NMR characterization of porous materials.



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Caption: Relationship between  $^{129}\text{Xe}$  NMR observables and material properties.

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